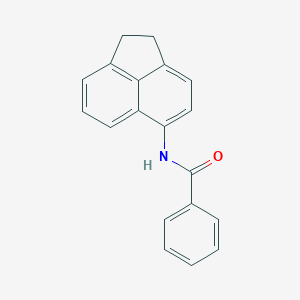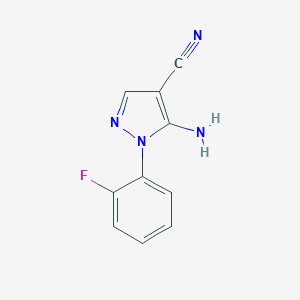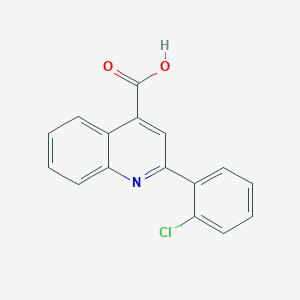
n-(1,2-Dihydroacenaphthylen-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-Dihydroacenaphthylen-5-yl)benzamide, also known as DAB, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. DAB is a derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon (PAH) that has been found to have anti-inflammatory and anti-cancer properties. DAB has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of n-(1,2-Dihydroacenaphthylen-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer development. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that n-(1,2-Dihydroacenaphthylen-5-yl)benzamide inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In animal models, n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using n-(1,2-Dihydroacenaphthylen-5-yl)benzamide in lab experiments is its potential therapeutic applications. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for drug development. Another advantage is the ability to synthesize n-(1,2-Dihydroacenaphthylen-5-yl)benzamide using various methods, which allows for flexibility in experimental design. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on n-(1,2-Dihydroacenaphthylen-5-yl)benzamide. One area of research could focus on optimizing its synthesis method to improve efficiency and yield. Another area of research could involve studying its mechanism of action in more detail to improve its therapeutic potential. Additionally, studies could be conducted to investigate the potential use of n-(1,2-Dihydroacenaphthylen-5-yl)benzamide in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
N-(1,2-Dihydroacenaphthylen-5-yl)benzamide can be synthesized using a variety of methods, including the reaction of 1,2-dihydroacenaphthylene with benzoyl chloride in the presence of a base. Another method involves the reaction of 1,2-dihydroacenaphthylene with benzoyl isocyanate in the presence of a catalyst. The synthesis of n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been achieved using microwave-assisted reactions, which have been shown to be more efficient and faster than traditional methods.
Applications De Recherche Scientifique
N-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. Studies have shown that n-(1,2-Dihydroacenaphthylen-5-yl)benzamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been found to have anti-cancer properties. Studies have shown that n-(1,2-Dihydroacenaphthylen-5-yl)benzamide induces apoptosis in cancer cells and inhibits tumor growth in animal models.
Propriétés
Numéro CAS |
30806-65-6 |
|---|---|
Nom du produit |
n-(1,2-Dihydroacenaphthylen-5-yl)benzamide |
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)benzamide |
InChI |
InChI=1S/C19H15NO/c21-19(15-5-2-1-3-6-15)20-17-12-11-14-10-9-13-7-4-8-16(17)18(13)14/h1-8,11-12H,9-10H2,(H,20,21) |
Clé InChI |
HDSZLWXQHVRZIQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4 |
Autres numéros CAS |
30806-65-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)


![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)



![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)



